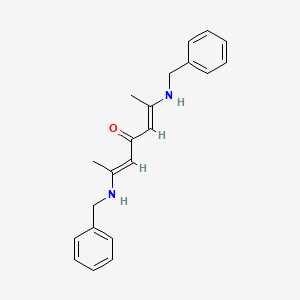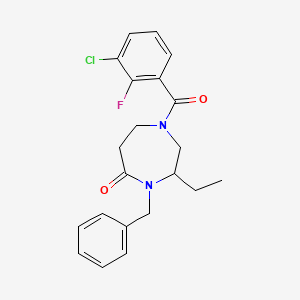![molecular formula C19H13ClFN3 B5419786 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5419786.png)
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazolo[1,5-a]pyrimidine derivative, which has been shown to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been reported to have potential applications in the treatment of cancer, diabetes, and neurological disorders.
Wirkmechanismus
The mechanism of action of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators. In addition, it has been reported to modulate the activity of various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antipyretic activities. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, it has been reported to inhibit the production of prostaglandins, which are involved in the regulation of pain and fever.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, which makes it a valuable tool for studying the mechanisms involved in these processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
Zukünftige Richtungen
There are several future directions for the study of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One possible direction is to explore its potential applications in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. Another direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties, which makes it a potential therapeutic agent for these disorders. Finally, further studies are needed to determine the safety profile of this compound and its potential side effects.
Synthesemethoden
The synthesis of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the reaction of 4-chlorophenylhydrazine, 4-fluorobenzaldehyde, and 2-methyl-3,5-dinitrobenzoic acid in the presence of a base catalyst. The resulting compound is then reduced to yield the final product. This synthesis method has been reported to yield a high purity product with good yields.
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3/c1-12-18(14-4-8-16(21)9-5-14)19-22-11-10-17(24(19)23-12)13-2-6-15(20)7-3-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXDKGGWLGSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419712.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)
![4-(cyclopropylmethyl)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5419726.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5419735.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5419742.png)
![4-[(4-methoxy-3-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5419749.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5419752.png)
![N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B5419768.png)

![N-[(3-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5419780.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5419789.png)